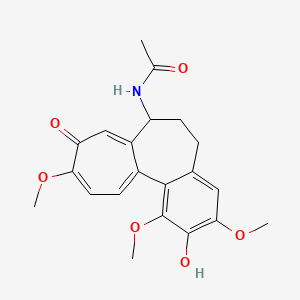
O(sup 2)-Demethylcolchicine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Demethyl Colchicine is a derivative of colchicine, an alkaloid extracted from plants such as Gloriosa superba and Colchicum autumnale. Colchicine is known for its pharmacological activities, including anti-inflammatory and anti-proliferative effects. The demethylation of colchicine at the 2-position results in 2-Demethyl Colchicine, which has been studied for its potential to reduce toxicity while retaining therapeutic efficacy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Demethyl Colchicine can be synthesized through microbial transformation. Streptomyces griseus ATCC 13273 has been shown to catalyze the regio-selective demethylation of colchicine to produce 2-Demethyl Colchicine. The reaction involves the use of dimethylformamide (DMF) as a co-solvent, which enhances the yield of the product. The process is environmentally friendly and offers high regio-selectivity .
Industrial Production Methods: The industrial production of 2-Demethyl Colchicine primarily relies on biotransformation techniques due to their efficiency and selectivity. The use of microbial strains such as Streptomyces griseus allows for the large-scale production of this compound with minimal environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Demethyl Colchicine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the colchicine molecule, potentially altering its pharmacological properties.
Reduction: Reduction reactions can be used to modify the double bonds or other reducible groups in the molecule.
Substitution: Substitution reactions, particularly at the demethylated position, can introduce new functional groups, enhancing the compound’s therapeutic potential.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group to be introduced.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can result in the formation of alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
2-Demethyl Colchicine has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various colchicine derivatives with potential therapeutic applications.
Biology: The compound is studied for its effects on cellular processes, including cell division and apoptosis.
Medicine: 2-Demethyl Colchicine is investigated for its potential to treat conditions such as gout and familial Mediterranean fever, similar to colchicine but with reduced toxicity.
Industry: The compound is used in the development of new pharmaceuticals and as a tool in biochemical research
Wirkmechanismus
2-Demethyl Colchicine exerts its effects by binding to tubulin, a protein that is essential for microtubule formation. This binding inhibits the polymerization of microtubules, disrupting cell division and leading to cell cycle arrest. The compound’s mechanism of action is similar to that of colchicine, but the demethylation at the 2-position may alter its binding affinity and reduce toxicity .
Vergleich Mit ähnlichen Verbindungen
Colchicine: The parent compound, known for its anti-inflammatory and anti-proliferative effects.
3-Demethyl Colchicine: Another demethylated derivative with similar pharmacological properties.
Thiocolchicine: A thiolated derivative with enhanced anti-inflammatory properties and reduced toxicity.
Uniqueness: 2-Demethyl Colchicine is unique due to its specific demethylation at the 2-position, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other colchicine derivatives. This modification can potentially reduce toxicity while maintaining or enhancing therapeutic efficacy .
Eigenschaften
IUPAC Name |
N-(2-hydroxy-1,3,10-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO6/c1-11(23)22-15-7-5-12-9-18(27-3)20(25)21(28-4)19(12)13-6-8-17(26-2)16(24)10-14(13)15/h6,8-10,15,25H,5,7H2,1-4H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPOVAJCRYIUTBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[4-(Trifluoromethoxy)phenyl]morpholine HCl](/img/structure/B15124548.png)


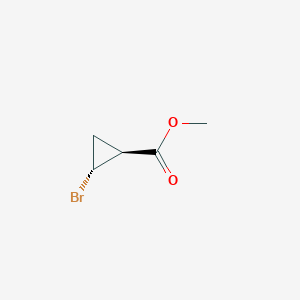
![3-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide](/img/structure/B15124570.png)
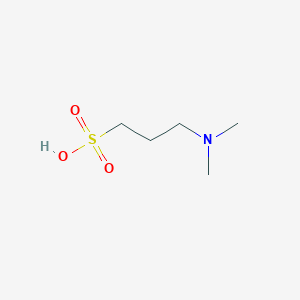
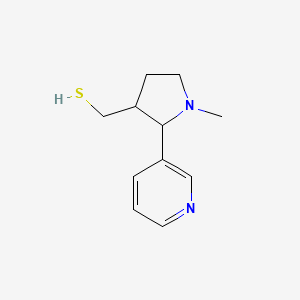
![3-(Boc-amino)-4-[3-(trifluoromethyl)phenyl]butyric Acid](/img/structure/B15124584.png)

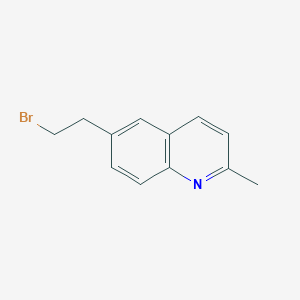
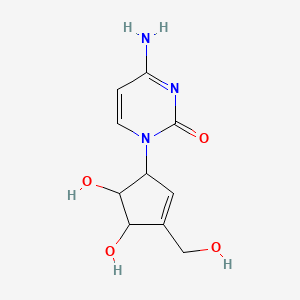

![10-[3-(Dansylamido)propyl]-1,4,7-trithia-10-azacyclododecane](/img/structure/B15124612.png)
![cyclohexanamine;[2-(1,2-dihydroxyethyl)-3-hydroxy-5-oxo-2H-furan-4-yl] dihydrogen phosphate](/img/structure/B15124613.png)
